molecular formula C13H9F3S B7995082 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995082
M. Wt: 254.27 g/mol
InChI Key: UOYCELNFZHHVHZ-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a difluorinated benzene core substituted with a sulfanylmethyl group bearing a 3-fluorophenyl moiety.

Properties

IUPAC Name

1,4-difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCELNFZHHVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(C=CC(=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene exhibit significant anticancer properties. The presence of fluorine atoms enhances the lipophilicity of the compound, allowing for better cellular uptake. Research has shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways.

Antimicrobial Properties

Another important application is in the development of antimicrobial agents. The structural characteristics of 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene allow it to act against various bacterial strains. Studies have reported efficacy against resistant strains, indicating potential for use in antibiotic formulations.

Polymer Chemistry

In materials science, this compound is explored for its potential use in synthesizing advanced polymers. Its unique structure allows for modifications that can lead to materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound has shown promising results in improving material performance under stress.

Fluorescent Probes

Due to its fluorinated structure, 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene can be utilized as a fluorescent probe in biochemical assays. The fluorine atoms contribute to distinct spectral properties that are advantageous for imaging applications in biological research.

Building Block for Synthesis

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene serves as a versatile building block in organic synthesis. It can be employed in cross-coupling reactions to form more complex molecules. Its reactivity with various nucleophiles allows chemists to create diverse derivatives tailored for specific applications.

Case Study: Synthesis of Novel Compounds

A notable case study involved the synthesis of novel fluorinated compounds using 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene as a starting material. Researchers successfully demonstrated its utility in creating compounds with enhanced pharmacological profiles by modifying the sulfanyl group.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased efficacy in pharmaceutical applications. The sulfanylmethyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Sulfanylmethyl Benzenes

The most directly comparable compound is 1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS: 1261991-91-6), which replaces the 3-fluorophenyl group with a 4-chlorophenyl substituent . Key differences include:

Property 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene 1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene
Halogen on aryl group Fluorine (3-position) Chlorine (4-position)
Electron effect Stronger electron-withdrawing (F vs. Cl) Moderate electron-withdrawing
Lipophilicity (ClogP) Lower (due to F) Higher (due to Cl)
Synthetic accessibility Likely similar Discontinued (95% purity, per product catalog)

Impact of Halogen Substitution :

  • Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance resonance effects compared to chlorine. This may improve metabolic stability in pharmaceutical contexts.
Comparison with Fluorinated Triazoles and Carboxamides
  • Synthetic Routes :

    • Triazole synthesis employs thiocarbohydrazide and fluorobenzoic acid, suggesting scalability for sulfur-linked fluorinated aromatics .
    • Carboxamide derivatives use 3-fluoro-benzaldehyde as a precursor, indicating compatibility of fluorinated aldehydes in multi-step syntheses .
  • Functional Group Influence :

    • Sulfanylmethyl groups (as in the target compound) introduce sulfur’s nucleophilic character, whereas triazoles or carboxamides prioritize heterocyclic stability or hydrogen-bonding interactions.
Market and Research Status
  • Discontinued Analog : The 4-chlorophenyl variant is listed as discontinued , possibly due to regulatory, synthetic, or commercial challenges.
  • Active Research : Fluorinated benzaldehyde-derived compounds (e.g., EP 4 374 877 A2 ) remain under exploration, underscoring sustained interest in fluorinated aromatics for drug discovery.

Biological Activity

1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene, with the molecular formula C13H9F3SC_{13}H_9F_3S and a molecular weight of approximately 254.27 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a difluorobenzene core substituted with a sulfanylmethyl group attached to a 3-fluorophenyl moiety. The presence of fluorine atoms may enhance lipophilicity and influence biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. While specific data on 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is limited, structural analogs have shown effectiveness against various bacterial strains.

CompoundActivityReference
1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzeneModerate antibacterial activity
1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzeneEffective against E. coli and S. aureus

Cytotoxic Effects

In vitro studies on structurally related compounds suggest potential cytotoxicity against cancer cell lines. For instance, analogs have been shown to induce apoptosis in human cancer cells through the activation of specific signaling pathways.

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa15Caspase activation
MCF-720ROS generation

The biological activity of 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Oxidative Stress : The presence of fluorine can enhance the production of reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Case Studies

A study investigating the effects of fluorinated sulfanyl compounds on microbial resistance highlighted the potential for developing new antimicrobial agents. The findings suggested that modifications in the sulfanyl group could lead to enhanced efficacy against resistant strains.

Summary of Findings

  • Antimicrobial Activity : Potential effectiveness against various bacteria.
  • Cytotoxicity : Induces apoptosis in cancer cell lines.
  • Mechanisms : Involves enzyme inhibition and oxidative stress induction.

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